molecular formula C13H20O B14723079 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol CAS No. 13215-89-9

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol

Cat. No.: B14723079
CAS No.: 13215-89-9
M. Wt: 192.30 g/mol
InChI Key: SJICFWRZYCWFOK-UHFFFAOYSA-N
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Description

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol is an organic compound with the molecular formula C13H20O. It is a derivative of cyclohexadiene and is characterized by the presence of a hydroxyl group attached to a butenyl chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol typically involves the reaction of 2,6,6-trimethylcyclohexa-1,3-diene with but-3-en-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one.

    Reduction: Formation of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)butane.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. The compound’s structure enables it to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)butane: Similar structure but fully saturated without double bonds.

Uniqueness

4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol is unique due to the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

13215-89-9

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

4-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)but-3-en-2-ol

InChI

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-8,11,14H,9H2,1-4H3

InChI Key

SJICFWRZYCWFOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC=C1)(C)C)C=CC(C)O

Origin of Product

United States

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